2,6-dichloro-9-ethyl-9H-purine
Overview
Description
2,6-Dichloro-9-ethyl-9H-purine is a chemical compound with the molecular formula C7H6Cl2N4 and a molecular weight of 217.06 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an ethyl group at the 9 position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-9-ethyl-9H-purine typically involves the chlorination of 9-ethylpurine. One common method includes the reaction of 9-ethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at the 2 and 6 positions with chlorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-9-ethyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Nucleophilic Substitution: The major products are derivatives of this compound where the chlorine atoms are replaced by other functional groups, such as amines or thiols.
Scientific Research Applications
2,6-Dichloro-9-ethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-ethyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the ethyl group at the 9 position.
2,6-Dichloro-9-isopropyl-9H-purine: Similar but has an isopropyl group instead of an ethyl group at the 9 position.
2,6-Dichloro-9-methyl-9H-purine: Similar but has a methyl group at the 9 position.
Uniqueness: 2,6-Dichloro-9-ethyl-9H-purine is unique due to the presence of the ethyl group at the 9 position, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
2,6-dichloro-9-ethylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRESUDAFHFFHLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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